molecular formula C19H24ClN3O2 B13205741 Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13205741
M. Wt: 361.9 g/mol
InChI Key: KYGPFJBZJVCUHH-UHFFFAOYSA-N
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Description

Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a chloromethyl group attached to the imidazo[1,2-a]pyrazine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrazine core and the introduction of the benzyl, tert-butyl, and chloromethyl groups. One common synthetic route involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Introduction of the Tert-Butyl Group: This can be accomplished through alkylation reactions using tert-butyl halides.

    Introduction of the Chloromethyl Group: This step typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrazine Derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical properties and reactivity.

    Benzyl-Substituted Compounds: Compounds with benzyl groups attached to different core structures can be compared in terms of their reactivity and applications.

    Tert-Butyl-Substituted Compounds: The presence of the tert-butyl group can influence the steric and electronic properties of the compound, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

benzyl 2-tert-butyl-3-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H24ClN3O2/c1-19(2,3)17-15(11-20)23-10-9-22(12-16(23)21-17)18(24)25-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

KYGPFJBZJVCUHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CCl

Origin of Product

United States

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